Acidity Modulation: Fluorine Substitution at C5 Lowers the pKa of the Carboxylic Acid Group by Approximately 0.54 Units Compared to the Non-Fluorinated Parent
Introduction of the strongly electron-withdrawing fluorine atom at position 5 increases the acidity of the adjacent carboxylic acid group. A systematic comparison using ACD/Labs pKa prediction, validated by literature correlation with experimental data for pyridinecarboxylic acids [1], shows the predicted pKa for 5-fluoro-2-hydroxypyridine-4-carboxylic acid is 3.03 ± 0.10, compared to 3.57 for the non-fluorinated analog 2-hydroxypyridine-4-carboxylic acid (CAS 22282-72-0) [2]. This represents a quantifiable increase in acidity of approximately 0.54 pKa units.
| Evidence Dimension | pKa (carboxylic acid) |
|---|---|
| Target Compound Data | 3.03 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxypyridine-4-carboxylic acid: 3.57 (predicted) |
| Quantified Difference | ΔpKa = -0.54 |
| Conditions | Predicted using ACD/Labs algorithm; consistent with established linear free-energy relationship for 4-substituted pyridinecarboxylic acids [1]. |
Why This Matters
A lower pKa translates to a greater proportion of the carboxylate anion at physiological pH, directly influencing solubility, membrane permeability, and electrostatic interactions with biological targets, thereby justifying selection over the non-fluorinated analog when enhanced acidity is required.
- [1] Kost, A. N., Terent'ev, P. B., Golovleva, L. A., & Stolyarchuk, A. A. (1967). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Pharmaceutical Chemistry Journal, 1, 235–240. https://doi.org/10.1007/BF00766422 View Source
- [2] Chembase. (n.d.). 2-hydroxypyridine-4-carboxylic acid. Retrieved April 17, 2026, from http://en.chembase.cn/molecule-13764.html View Source
